![molecular formula C21H28N2O3S B4283278 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine](/img/structure/B4283278.png)
1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine
Overview
Description
1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine, also known as MSMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MSMP belongs to the class of piperazine derivatives, which has been extensively studied for their pharmacological activities. In
Scientific Research Applications
1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine exhibits anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has also been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Mechanism of Action
The exact mechanism of action of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, studies have suggested that 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine exerts its pharmacological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer progression. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine also activates the MAPK pathway, which is involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. Studies have reported that 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 and iNOS, which are involved in the inflammatory response. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating Bcl-2 expression. In addition, 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has been shown to reduce oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine exhibits low toxicity and can be used at relatively high concentrations without affecting cell viability. However, 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine has some limitations as well. It is not water-soluble, which limits its use in aqueous solutions. 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine also has low bioavailability, which may limit its therapeutic applications.
Future Directions
There are several future directions for the study of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine. One potential direction is to investigate the use of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore the potential use of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(mesitylsulfonyl)-4-(4-methoxybenzyl)piperazine and to optimize its pharmacological properties for therapeutic applications.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-13-17(2)21(18(3)14-16)27(24,25)23-11-9-22(10-12-23)15-19-5-7-20(26-4)8-6-19/h5-8,13-14H,9-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZAGSYQNQCDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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